1-[5-(2-Methylphenoxy)hexan-2-yl]piperidine;oxalic acid
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Overview
Description
1-[5-(2-Methylphenoxy)hexan-2-yl]piperidine;oxalic acid is a chemical compound with the molecular formula C20H31NO5 It is known for its unique structure, which includes a piperidine ring and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-Methylphenoxy)hexan-2-yl]piperidine;oxalic acid typically involves the reaction of 2-methylphenol with 1-bromohexane to form 2-methylphenoxyhexane. This intermediate is then reacted with piperidine under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-Methylphenoxy)hexan-2-yl]piperidine;oxalic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted phenoxy derivatives.
Scientific Research Applications
1-[5-(2-Methylphenoxy)hexan-2-yl]piperidine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[5-(2-Methylphenoxy)hexan-2-yl]piperidine;oxalic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing various pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(2-Methylphenoxy)hexan-2-yl]piperidine hydrochloride
- 1-[5-(2-Methylphenoxy)hexan-2-yl]piperidine nitrate
- 1-[5-(2-Methylphenoxy)hexan-2-yl]piperidine sulfate
Uniqueness
1-[5-(2-Methylphenoxy)hexan-2-yl]piperidine;oxalic acid is unique due to its specific combination of a piperidine ring and a phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[5-(2-methylphenoxy)hexan-2-yl]piperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.C2H2O4/c1-15-9-5-6-10-18(15)20-17(3)12-11-16(2)19-13-7-4-8-14-19;3-1(4)2(5)6/h5-6,9-10,16-17H,4,7-8,11-14H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYHFKCOOIDNSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)CCC(C)N2CCCCC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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